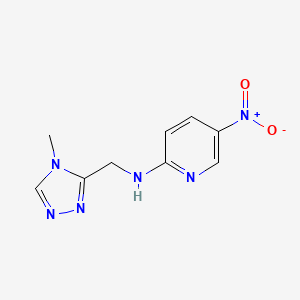
n-((4-Methyl-4h-1,2,4-triazol-3-yl)methyl)-5-nitropyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-((4-Methyl-4h-1,2,4-triazol-3-yl)methyl)-5-nitropyridin-2-amine: is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of n-((4-Methyl-4h-1,2,4-triazol-3-yl)methyl)-5-nitropyridin-2-amine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by cyclization of appropriate precursors such as hydrazides and nitriles under acidic or basic conditions.
Nitration of Pyridine: The pyridine ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.
Coupling Reaction: The triazole and nitrated pyridine intermediates are then coupled using a suitable linker, such as a methyl group, under controlled conditions to form the final compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction parameters, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring, leading to the formation of oxides.
Reduction: The nitro group in the pyridine ring can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in substitution reactions where functional groups on the triazole or pyridine rings are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products:
Oxidation Products: Oxides of the triazole ring.
Reduction Products: Amino derivatives of the pyridine ring.
Substitution Products: Compounds with substituted functional groups on the triazole or pyridine rings.
Applications De Recherche Scientifique
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Material Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.
Biology and Medicine:
Antimicrobial Agents: The compound has shown potential as an antimicrobial agent against various bacterial and fungal strains.
Drug Development: It is being explored for its potential use in developing new pharmaceuticals due to its unique structural properties.
Industry:
Agrochemicals: The compound can be used in the formulation of pesticides and herbicides.
Corrosion Inhibitors: It can be applied as a corrosion inhibitor in industrial processes to protect metal surfaces.
Mécanisme D'action
The mechanism of action of n-((4-Methyl-4h-1,2,4-triazol-3-yl)methyl)-5-nitropyridin-2-amine involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and proteins, inhibiting their activity. The nitro group can undergo reduction to form reactive intermediates that can further interact with biological molecules, leading to antimicrobial or anticancer effects .
Comparaison Avec Des Composés Similaires
- 4-(4-Methyl-4H-1,2,4-triazol-3-yl)aniline
- 4-Methyl-4H-1,2,4-triazol-3-yl)methanol
- 2-Methyl-5-(4H-1,2,4-triazol-4-yl)aniline
Uniqueness: n-((4-Methyl-4h-1,2,4-triazol-3-yl)methyl)-5-nitropyridin-2-amine is unique due to the presence of both a triazole ring and a nitro-substituted pyridine ring. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications .
Propriétés
Formule moléculaire |
C9H10N6O2 |
|---|---|
Poids moléculaire |
234.22 g/mol |
Nom IUPAC |
N-[(4-methyl-1,2,4-triazol-3-yl)methyl]-5-nitropyridin-2-amine |
InChI |
InChI=1S/C9H10N6O2/c1-14-6-12-13-9(14)5-11-8-3-2-7(4-10-8)15(16)17/h2-4,6H,5H2,1H3,(H,10,11) |
Clé InChI |
MFUGHUWRPYBUGP-UHFFFAOYSA-N |
SMILES canonique |
CN1C=NN=C1CNC2=NC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


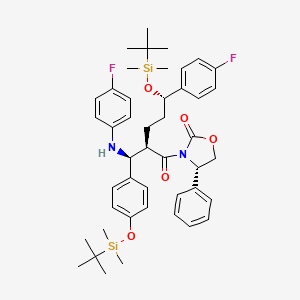
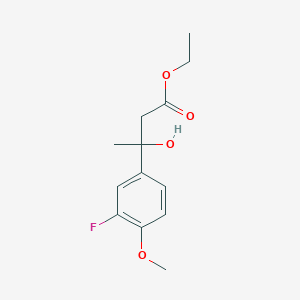
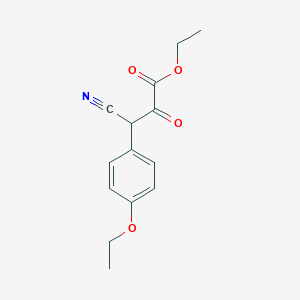
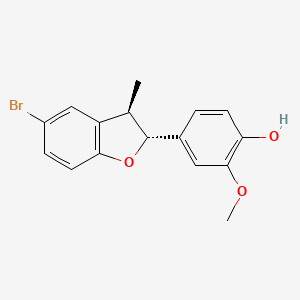
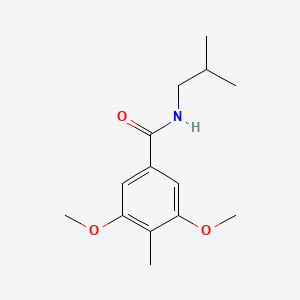
![5,7-Dichloro-8-fluoropyrido[3,4-d]pyridazin-4(3H)-one](/img/structure/B14901648.png)

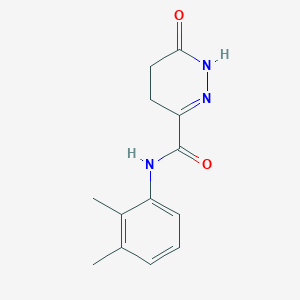
![3-Bromo-7-chloro-8-fluoro-5H-pyrido[3,2-b]indole](/img/structure/B14901671.png)
![2-[(Cyclopentyloxy)methyl]phenylZinc bromide](/img/structure/B14901678.png)


![Methyl (1-(bicyclo[2.2.1]Heptan-2-yl)ethyl)carbamate](/img/structure/B14901697.png)

